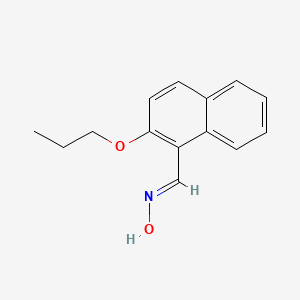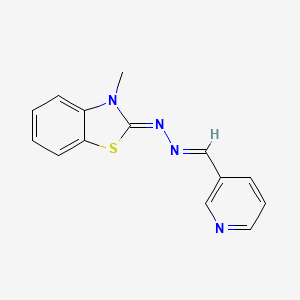![molecular formula C18H18ClN5O2 B5537545 2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation, cyclization, and substitution reactions. These processes often require precise conditions, such as specific solvents, temperatures, and catalysts, to achieve desired yields and purities. For example, the synthesis of related acetamide derivatives has been explored, demonstrating the importance of conformational analysis in developing potent compounds with desired biological activities (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant interactions, such as hydrogen bonding and conformational stability, critical for their biological activity. X-ray diffraction techniques have been employed to determine the crystal structure, showcasing the arrangement of molecules and intermolecular forces stabilizing the structure (Xiao-lon, 2015).
Chemical Reactions and Properties
Chemical reactions involving related compounds include oxidations, reductions, and nucleophilic substitutions. These reactions can significantly alter the compound's chemical properties, such as solubility, reactivity, and biological activity. For instance, the chemical oxidation of N,N-diphenylacetamides has been studied, demonstrating various reactivity channels leading to multiple products (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for their application and handling. These properties are influenced by the molecular structure and can be determined through analytical techniques like NMR, IR spectroscopy, and X-ray crystallography. The crystal structure of related compounds provides insights into the molecular arrangements and potential intermolecular interactions within the solid state (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. These properties are essential for understanding the compound's behavior in biological systems or chemical reactions. For example, the introduction of sulfanyl groups in acetamide derivatives has been explored to study their impact on antimicrobial activity, indicating how functional group modifications can alter chemical and biological properties (Mahyavanshi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The compound has been central to the development of novel synthetic routes and structural analyses. Researchers have explored efficient synthesis pathways for related compounds, emphasizing the role of specific functional groups and their reactivity. For example, Dawadi and Lugtenburg (2011) demonstrated high-yield syntheses of pyrrole derivatives, highlighting the versatility of chloroacetamide and cyanoacetamide in organic synthesis (Dawadi & Lugtenburg, 2011). Similarly, Xiao-lon (2015) characterized the crystal structure of a closely related compound, providing insights into its molecular configuration and the implications for its reactivity and interaction with other molecules (Xiao-lon, 2015).
Reactivity and Molecular Interaction Studies
The exploration of the reactivity of compounds similar to the one has yielded significant insights into their potential applications. Pailloux et al. (2007) investigated the oxidation reactivity of related acetamide compounds, revealing pathways that could be relevant for the development of new chemical entities with specific functional properties (Pailloux et al., 2007). Furthermore, studies on ligand-protein interactions, such as those conducted by Mary et al. (2020), have shown the potential of similar molecules in modulating biological activities through specific binding mechanisms (Mary et al., 2020).
Potential Applications in Material Science and Biochemistry
The research into compounds with a similar structural framework has extended to material science and biochemistry, with applications ranging from photovoltaic efficiency modeling to the design of bioactive molecules. The work of Yalcin et al. (2020) on the photovoltaic efficiency of benzothiazolinone acetamide analogs exemplifies the intersection of organic synthesis and applied physics, suggesting a route for the use of similar compounds in energy conversion technologies (Yalcin et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,2,4-triazol-4-yl]-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-13-22-24(16-8-3-2-7-15(16)19)18(26)23(13)12-17(25)21-11-9-14-6-4-5-10-20-14/h2-8,10H,9,11-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNMBMXCXBBACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC(=O)NCCC2=CC=CC=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)
![ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)


![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
